Cyanidin 3,5-diglucoside (Cyanin) is a bis-glycosylated anthocyanin widely utilized as a primary reference standard, a highly stable natural colorant, and a biochemical probe [1]. Featuring a flavylium cation core substituted with glucose moieties at both the 3- and 5-positions, this compound exhibits distinct physicochemical properties compared to its monoglucoside and aglycone counterparts. In procurement contexts, it is primarily sought for its superior hydrophilicity, enhanced thermal stability, and its mandatory role in the pharmacopoeial profiling of botanical extracts such as elderberry and pomegranate .
Substituting Cyanidin 3,5-diglucoside with the more common Cyanidin 3-glucoside or the aglycone cyanidin fundamentally compromises formulation stability and analytical compliance. The dual glycosylation at the 3- and 5-positions dramatically alters the molecule's partition coefficient, shifting it to a highly hydrophilic state that prevents precipitation in purely aqueous buffers [2]. Furthermore, in thermal processing, the 3-glucoside actually destabilizes the core anthocyanidin, leading to premature color degradation, whereas the 3,5-diglucoside confers robust thermostability [1]. Finally, for QA/QC applications, USP monographs explicitly require the 3,5-diglucoside as a distinct chromatographic peak; substituting it with a monoglucoside results in immediate regulatory failure for elderberry extract standardization .
During thermal processing of aqueous formulations, the glycosylation pattern of the anthocyanin dictates its structural survival. While cyanidin 3-glucoside has been shown to reduce the thermal stability of the core cyanidin molecule, cyanidin 3,5-diglucoside actively confers thermostability. Under acidic conditions subjected to heating at 100°C, the 3,5-diglucoside maintains its color profile without degradation, whereas the monoglucoside and aglycone undergo rapid thermal breakdown [1].
| Evidence Dimension | Thermal color stability at 100°C |
| Target Compound Data | Maintains original color profile without thermal degradation |
| Comparator Or Baseline | Cyanidin 3-glucoside (accelerates thermal degradation of the core molecule) |
| Quantified Difference | Complete retention of visual and structural integrity vs. rapid degradation |
| Conditions | Acidic aqueous solution subjected to 100°C heating |
Ensures that natural colorant formulations survive industrial pasteurization and thermal processing without premature fading.
The addition of a second glucose moiety at the 5-position drastically alters the partition coefficient of the anthocyanin. Cyanidin 3,5-diglucoside exhibits a highly hydrophilic LogP of -2.8, compared to the much more lipophilic LogP of 0.39 for cyanidin 3-glucoside [1]. This massive shift in polarity ensures complete solubility in purely aqueous systems, preventing the precipitation issues commonly encountered with monoglucosides or aglycones at high concentrations.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP = -2.8 (Highly hydrophilic) |
| Comparator Or Baseline | Cyanidin 3-glucoside (LogP = 0.39) |
| Quantified Difference | A shift of >3.1 LogP units toward hydrophilicity |
| Conditions | Standard partition coefficient modeling/measurement |
Allows for the formulation of highly concentrated aqueous biological assays and liquid dyes without relying on organic co-solvents like DMSO.
For the standardization of botanical extracts, generic anthocyanin quantification is insufficient. The United States Pharmacopeia (USP) monograph for European elderberry dry extract explicitly requires the quantification of cyanidin 3,5-diglucoside alongside cyanidin 3-glucoside . The 3,5-diglucoside forms a distinct, mandatory chromatographic peak that cannot be substituted or co-eluted with the 3-glucoside, making its procurement essential for regulatory compliance.
| Evidence Dimension | Chromatographic peak requirement (USP) |
| Target Compound Data | Mandatory, distinct resolved peak for total anthocyanin calculation |
| Comparator Or Baseline | Cyanidin 3-glucoside (Insufficient alone for compliance) |
| Quantified Difference | Non-interchangeable retention times required for USP validation |
| Conditions | HPLC profiling per USP botanical monograph guidelines |
Mandatory for QA/QC laboratories to ensure botanical extracts meet strict regulatory and pharmacopoeial identity standards.
Directly following its distinct chromatographic resolution, this compound is mandatory as a primary reference standard for elderberry and pomegranate extracts to meet strict USP monograph specifications .
Due to its superior thermal degradation resistance, it is the optimal choice for natural colorant formulations requiring pasteurization, where monoglucosides would prematurely degrade and lose their color profile [1].
Leveraging its extreme hydrophilicity (LogP -2.8), this compound is ideal for high-concentration dosing in cell culture media and aqueous biological models without the confounding toxicity of organic co-solvents like DMSO [2].